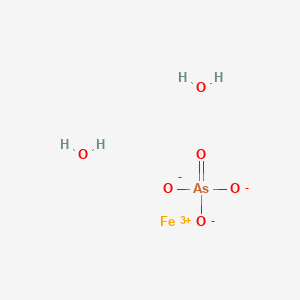
iron(3+);arsorate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+);arsorate;dihydrate, also known as iron(III) arsenate dihydrate, is an inorganic compound with the chemical formula FeAsO₄·2H₂O. This compound is a hydrated form of iron(III) arsenate and is known for its crystalline structure. It is commonly found in nature as the mineral scorodite, which is an important source of arsenic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(III) arsenate dihydrate can be synthesized hydrothermally from an aqueous solution of iron(III) chloride, ethylenediamine, and arsenic acid . The reaction typically involves heating the solution under controlled conditions to facilitate the formation of the desired compound. The structure features six-coordinate iron with sulfate anions acting as bridging ligands .
Industrial Production Methods
Industrial production of iron(III) arsenate dihydrate often involves similar hydrothermal methods, but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(III) arsenate dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and arsenate can be reduced to arsenite.
Substitution Reactions: The arsenate group can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium dithionite or hydrogen sulfide.
Substitution: Reagents such as phosphates or sulfates can be used to substitute the arsenate group.
Major Products
Reduction: Iron(II) arsenate or iron(II) hydroxide.
Substitution: Compounds like iron(III) phosphate or iron(III) sulfate.
Applications De Recherche Scientifique
Iron(III) arsenate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other iron and arsenic compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to arsenic toxicity.
Medicine: Investigated for its potential use in treating arsenic poisoning.
Industry: Used in the production of pigments and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of iron(III) arsenate dihydrate involves its interaction with biological molecules and cellular components. The iron(III) ions can participate in redox reactions, while the arsenate ions can interfere with phosphate metabolism. This interference can disrupt cellular processes, leading to toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) Phosphate: Similar in structure but contains phosphate instead of arsenate.
Iron(III) Sulfate: Contains sulfate instead of arsenate.
Iron(III) Oxide: Different anion but similar oxidation state of iron.
Uniqueness
Iron(III) arsenate dihydrate is unique due to its arsenate content, which imparts distinct chemical and toxicological properties. Its ability to form stable crystalline structures and participate in specific redox reactions sets it apart from other iron(III) compounds.
Propriétés
Numéro CAS |
16103-66-5 |
|---|---|
Formule moléculaire |
AsFeH4O6 |
Poids moléculaire |
230.79 g/mol |
Nom IUPAC |
iron(3+);arsorate;dihydrate |
InChI |
InChI=1S/AsH3O4.Fe.2H2O/c2-1(3,4)5;;;/h(H3,2,3,4,5);;2*1H2/q;+3;;/p-3 |
Clé InChI |
UYZMAFWCKGTUMA-UHFFFAOYSA-K |
SMILES |
O.O.[O-][As](=O)([O-])[O-].[Fe+3] |
SMILES canonique |
O.O.[O-][As](=O)([O-])[O-].[Fe+3] |
Key on ui other cas no. |
20909-44-8 |
Synonymes |
FeAsO(4)*2H(2)O scorodite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















